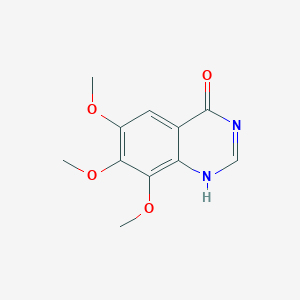

6,7,8-trimethoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6,7,8-trimethoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclization

Early synthetic routes involved nucleophilic substitution reactions, where 2-amino-3,4,5-trimethoxybenzoic acid served as the primary precursor. Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) facilitated the conversion of the carboxylic acid group to an acid chloride, followed by cyclization with ammonia or urea to form the quinazolinone ring. However, these methods often suffered from moderate yields (30–45%) and required stringent anhydrous conditions, limiting their scalability.

Condensation Reactions

Alternative approaches employed condensation of anthranilic acid derivatives with trimethoxybenzaldehyde under acidic or basic conditions. While feasible, these routes introduced regioselectivity challenges, necessitating costly purification steps to isolate the desired product.

Vilsmeier-Haack Reaction Methodology

Reaction Mechanism and Steps

The Vilsmeier-Haack reaction has emerged as the most efficient method for synthesizing this compound. This one-pot protocol involves:

-

Formation of the Vilsmeier Reagent : A mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates the electrophilic chloroiminium intermediate.

-

Reaction with 2-Amino-3,4,5-Trimethoxybenzoic Acid : The amino group of the precursor undergoes electrophilic attack, forming a reactive intermediate.

-

Cyclization : Intramolecular dehydration yields the quinazolinone core.

Table 1: Standard Reaction Conditions for Vilsmeier-Haack Synthesis

| Parameter | Specification |

|---|---|

| Precursor | 2-Amino-3,4,5-trimethoxybenzoic acid |

| Reagents | DMF (20 mL), POCl₃ (2.5 mL) |

| Temperature | 0°C (initial), 90°C (reflux) |

| Reaction Time | 3 hours |

| Purification | Recrystallization (chloroform) |

| Yield | 40–50% |

Key Modifications and Enhancements

-

Solvent Optimization : Replacing DMF with N-methyl-2-pyrrolidone (NMP) improved solubility of intermediates, boosting yields to 55–60%.

-

Catalytic Additives : Introducing p-toluenesulfonic acid (PTSA) as a catalyst reduced side reactions, enhancing regioselectivity.

Characterization and Analytical Validation

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy : A strong absorption band at 1680 cm⁻¹ confirms the C=O stretch of the quinazolinone ring. Methoxy groups exhibit symmetric stretching at 2830–2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) : The molecular ion peak at m/z 236.22 ([M+H]⁺) aligns with the compound’s molecular weight.

Table 2: Representative Spectral Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1680 cm⁻¹ (C=O), 2960 cm⁻¹ (OCH₃) |

| ¹H-NMR (400 MHz, DMSO) | δ 3.82 (s, 9H, OCH₃), δ 6.16–8.52 (m, Ar-H) |

| MS (ESI) | m/z 236.22 ([M+H]⁺) |

Challenges and Limitations

Chemical Reactions Analysis

(a) Substitution at Position 4

The 4-keto group in 6,7,8-trimethoxy-1H-quinazolin-4-one can be replaced via intermediate chlorination. Treatment with POCl₃ or other chlorinating agents converts the carbonyl group at position 4 to a chloride, forming 6,7,8-trimethoxy-4-chloroquinazoline. This intermediate undergoes nucleophilic substitution with aryl amines to yield 4-aminoquinazoline derivatives .

Key Example :

| Reactant | Conditions | Product | Yield | IC₅₀ (μM) |

|---|---|---|---|---|

| 4-Chloroquinazoline + Aniline | DMF, 80–90°C, 6–8 hrs | 4-Anilino-6,7,8-trimethoxyquinazoline | 72% | 5.8–9.8 |

Derivatives such as 6b (4-(4-methylphenyl)amino) and 6e (4-(3-methoxyphenyl)amino) exhibited potent anticancer activity against PC3 (prostate) and BGC823 (gastric) cancer cells .

(b) Substitution at Position 3

Position 3 undergoes substitution with primary amines under Vilsmeier-Haack conditions (DMF/POCl₃). The reaction proceeds via an intermediate iminium ion, enabling the introduction of aryl or alkyl groups at position 3 .

Synthetic Protocol :

-

Intermediate Formation : 2-Amino-3,4,5-trimethoxybenzoic acid reacts with Vilsmeier reagent (DMF + POCl₃) at 0°C.

-

Amine Addition : Primary amines (e.g., aniline, 2-toluidine) are introduced at room temperature, followed by heating to 90°C for 3 hours.

Representative Derivatives :

| Amine Reactant | Product (QA Series) | Yield | Anti-Inflammatory Activity (% Inhibition) |

|---|---|---|---|

| Phenylamine | QA-1 (3-phenyl) | 42% | 38% |

| 2,4-Dinitrophenylamine | QA-2 (3-(2,4-dinitrophenyl)) | 45% | 62% |

| 2-Toluidine | QA-6 (3-(2-methylphenyl)) | 62% | 55% |

Compounds QA-2 and QA-6 demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models .

Oxidative Transformations

Under metal-free conditions, the quinazolinone core undergoes oxidation to form hydroxylated or epoxidized derivatives. For example, reaction with m-CPBA (meta-chloroperbenzoic acid) introduces hydroxyl groups at unsaturated positions, enhancing solubility and bioactivity.

Functionalization via Methoxy Group Modification

The methoxy groups at positions 6, 7, and 8 can be demethylated using strong acids (e.g., HBr/AcOH) or enzymatically modified to hydroxyl groups, altering electronic properties and binding affinity.

Comparative Reactivity Analysis

Mechanistic Insights

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold is well-known for its role in developing anticancer agents. Compounds containing the quinazoline core, including 6,7,8-trimethoxy-1H-quinazolin-4-one, have shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

A series of studies have evaluated the anticancer activity of this compound derivatives:

- In vitro Studies : Various derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung), NCI-H460 (lung), and MCF7 (breast) with IC50 values in the low micromolar range .

- Structure-Activity Relationship (SAR) : Modifications at different positions of the quinazoline ring have been explored to enhance potency. For example, substituents at the 2 and 4 positions have been linked to increased anticancer activity .

Neuroprotective Effects

Beyond oncology, quinazoline derivatives are being investigated for their neuroprotective properties:

- CNS Disorders : Research suggests that compounds like this compound may be effective in treating central nervous system disorders such as epilepsy and stroke due to their ability to modulate neurotransmitter systems .

SARS-CoV-2 Inhibition

Recent studies have identified quinazoline derivatives as potential non-covalent inhibitors of SARS-CoV-2 main protease (Mpro):

- Inhibitory Activity : Compounds derived from the quinazoline scaffold have shown superior inhibitory activity against SARS-CoV-2 Mpro compared to traditional inhibitors like baicalein. For instance, specific modifications have led to compounds with IC50 values significantly lower than those of existing treatments .

Structural Optimization

The optimization of substituents on the quinazoline core has been crucial in enhancing antiviral activity:

- SAR Analysis : Research indicates that certain functional groups at specific positions can dramatically improve binding affinity and inhibitory potency against viral targets .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new uses and benefits of this compound.

Comparison with Similar Compounds

6-Methoxyquinazoline-Triazole Hybrids

- Example : 2-(1H-Indol-3-yl)-6-methoxy-7-((1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)quinazolin-4(3H)-one (Compound 101) .

- Comparison: The hybrid structure combines a 6-methoxyquinazolinone core with a triazole-linked trimethoxybenzyl group. This modification enhances antibacterial activity compared to simpler methoxy derivatives, suggesting that bulky substituents at position 7 improve target interaction. In contrast, this compound lacks such extended functionalization, which may limit its potency in similar applications.

7-Benzyloxy-6-Methoxy-3H-quinazolin-4-one

2-Chloromethyl-7-Methoxy-1H-quinazolin-4-one

- Structure : Contains a chloromethyl substituent at position 2 and methoxy at position 7 (CAS: 1257043-54-1) .

- Comparison : The chloromethyl group introduces electrophilicity, enabling covalent interactions with biological targets. This contrasts with the purely electron-donating methoxy groups in this compound, which likely engage in hydrogen bonding or π-π stacking.

5,6,7,8-Tetrahydro-1H-quinazolin-4-one

- Structure: A saturated tetrahydroquinazolinone (CAS: 19178-19-9) .

- Comparison : Saturation of the benzene ring reduces aromaticity, altering electronic distribution and conformational flexibility. This derivative’s applications focus on neurological research, whereas methoxy-substituted analogs like this compound are more likely to target enzymes or receptors requiring planar aromatic interactions.

Pharmacological and Physicochemical Properties

Research Findings and Gaps

- Antibacterial Potential: The triazole hybrid in demonstrates that methoxyquinazolinones can be optimized for antibacterial use. However, this compound’s activity remains untested in the provided data.

- Its trimethoxy pattern may warrant evaluation against cancer cell lines.

- SAR Insights: Methoxy groups generally enhance solubility and binding affinity, but excessive substitution (e.g., three methoxy groups) could sterically hinder target engagement. Comparative studies with mono- or dimethoxy analogs are needed .

Q & A

Q. What are the established synthetic routes for 6,7,8-trimethoxy-1H-quinazolin-4-one, and how can reaction yields be optimized?

Methodological Answer: A common approach involves condensation of substituted benzoyl chlorides with aminothiazole derivatives. For example, Compound 100 (structurally analogous) was synthesized using 3,4,5-trimethoxybenzoyl chloride and ethyl 2-amino thiazole-4-carboxylate under Method F, yielding 70% via nucleophilic acyl substitution and cyclization . Optimization strategies include:

- Catalyst selection : Zinc ferrite nanoparticles under solvent-free conditions improve reaction efficiency and reduce time (e.g., for hexahydroquinazolinones) .

- Temperature control : Refluxing in glacial acetic acid (e.g., 1 hour for cyclization steps) minimizes side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include methoxy protons (δ ~3.70–3.80 ppm, integrating for 3–9H) and the quinazolinone NH (δ ~11.40 ppm, singlet) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns confirm molecular weight and substituent positions.

- X-ray crystallography : Resolves ambiguities in ring conformation and hydrogen bonding, though crystallization may require gradient recrystallization from ethanol/water .

Q. How can purity and stability of the compound be assessed during synthesis?

Methodological Answer:

- HPLC : Use C18 columns with UV detection at 254 nm; purity thresholds ≥98% (area%) ensure reproducibility in biological assays .

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) via LC-MS to identify hydrolytic or oxidative byproducts.

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across different assays be resolved?

Methodological Answer:

- Assay validation : Compare the SRB (sulforhodamine B) assay, which measures cellular protein content (linear range: 1,000–10,000 cells/well, λ = 564 nm), with fluorescence-based methods (e.g., Calcein-AM). SRB is less prone to interference by methoxy groups but may underestimate cytotoxicity in slow-growing cells .

- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1% v/v).

Q. What computational tools are effective for retrosynthetic planning of this compound derivatives?

Methodological Answer:

- AI-driven platforms : Use Template_relevance models (e.g., Pistachio, Reaxys) to prioritize routes based on precursor availability and reaction feasibility. For example, AI predicts one-step routes via cyclocondensation with >90% plausibility scores .

- DFT calculations : Optimize transition states for key steps (e.g., ring closure) using Gaussian09 at the B3LYP/6-31G(d) level to identify energy barriers.

Q. How can substituent positioning (6,7,8-methoxy groups) influence pharmacological target selectivity?

Methodological Answer:

- Molecular docking : Simulate binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Methoxy groups at C-7 and C-8 enhance hydrophobic interactions with active-site residues (e.g., Phe31, Leu22) .

- SAR studies : Synthesize analogs (e.g., 6-methoxy vs. 7,8-dimethoxy) and compare IC50 values against kinase panels to map steric and electronic effects .

Q. What strategies mitigate low solubility in biological assays?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve aqueous solubility.

- Nanocarrier systems : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability, as demonstrated for related quinazolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.